

Dactolisib versus Gedatolisib efficacy breast cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dactolisib

CAS No.: 915019-65-7

Cat. No.: S548367

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Comparative Overview: Gedatolisib vs. Dactolisib

The table below summarizes the key differences between these two PI3K/mTOR inhibitors based on the available literature.

Feature	Gedatolisib	Dactolisib (NVP-BE2235)
Primary Mechanism	Potent, reversible ATP-competitive dual pan-PI3K and mTORC1/2 inhibitor [1] [2]	Dual PI3K/mTOR inhibitor [3]
Key Pharmacological Distinction	Balanced, nanomolar potency against all Class I PI3K isoforms and both mTOR complexes [1]	Less potent against PI3K β and mTOR [1]
Efficacy in Breast Cancer Models	Superior anti-proliferative & cytotoxic effects vs. single-node inhibitors (Alpelisib, Everolimus); efficacy independent of PIK3CA/PTEN status [1]	Impaired viability of granulocytic myeloid-derived suppressor cells (Gr-MDSCs) in CRPC mouse models [3]

Feature	Gedatolisib	Dactolisib (NVP-BE2235)
Clinical Efficacy (Selected Trials)	VIKTORIA-1 (Phase 3): mPFS of 9.3 mos (triplet) vs. 2.0 mos (control) in HR+/HER2-, PIK3CA wild-type ABC [4] [5] [6]	Discontinued in mCRPC combo trial due to "challenging safety profile and poor tolerability" [3]
Notable Safety Profile	Manageable hyperglycemia; stomatitis (monitor required) [4] [7] [6]	Nausea, fatigue, vomiting, hyperglycemia, hypokalemia [3]
Current Development Status	Late-stage (Phase 3); NDA submission planned for Q4 2025 [1] [5]	Development halted in multiple cancers due to toxicity [1] [3]
Administration	Intravenous (once weekly) [8]	Oral [3]

Detailed Experimental Data and Methodologies

For research and development professionals, a deeper look into the experimental data and protocols is crucial.

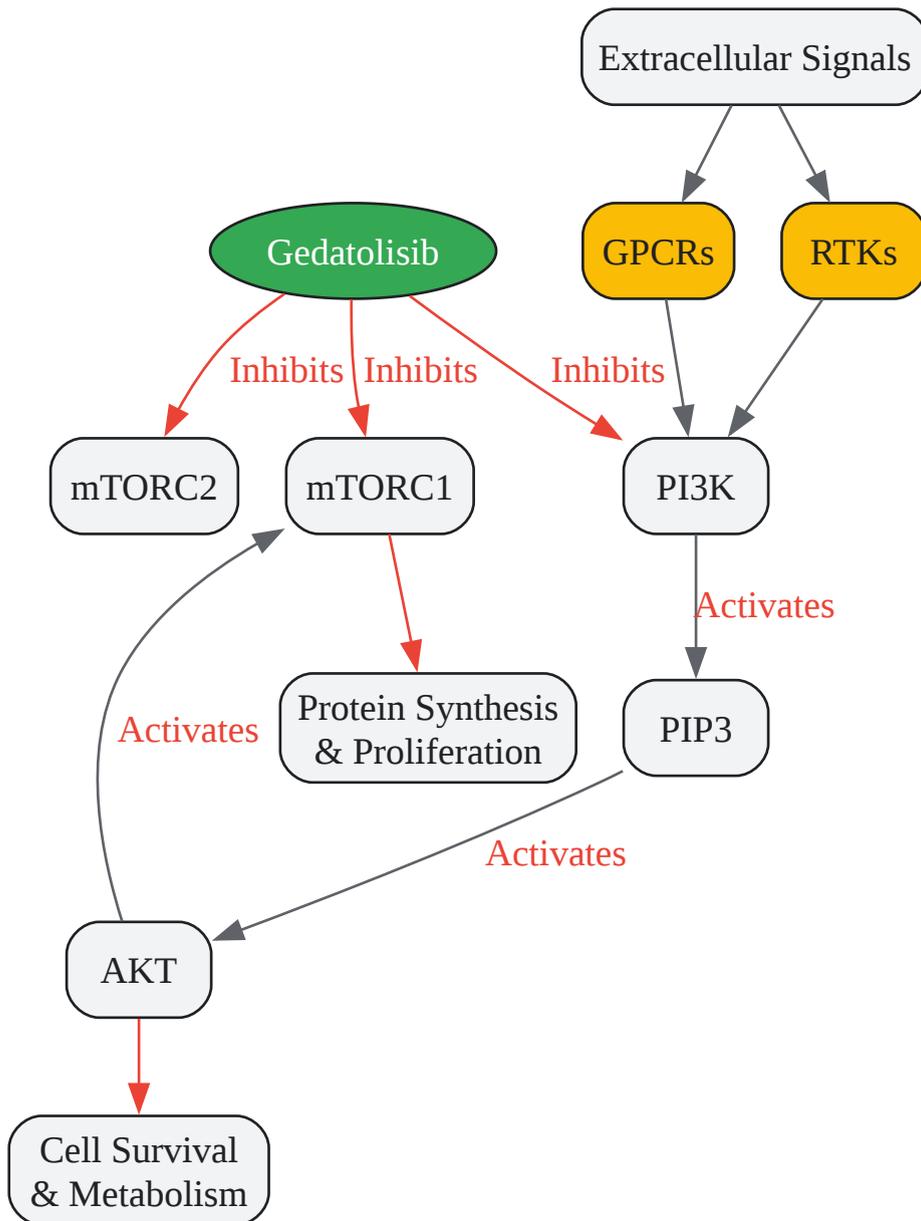
Gedatolisib Preclinical Data

The superior efficacy of Gedatolisib was established through a comprehensive set of functional assays [1].

- **Experimental Models:** A panel of 28 breast cancer cell lines with and without PAM pathway alterations (e.g., *PIK3CA* mutations, *PTEN* loss) was used [1].
- **Key Methodologies:**
 - **Growth Rate (GR) Metrics Analysis:** This method distinguishes cytostatic from cytotoxic effects independent of cell doubling time. Gedatolisib showed an average **GR50 of 12 nM** and a **GRMax of -0.68**, indicating potent cytotoxic effects. In contrast, single-node inhibitors (Alpelisib, Capivasertib, Everolimus) showed significantly higher GR50 values (over 2000 nM) and positive GRMax, indicating minimal cytotoxicity [1].
 - **Functional Assays:** Gedatolisib more effectively decreased cell survival, DNA replication, migration, invasion, protein synthesis, glucose consumption, lactate production, and oxygen consumption compared to other inhibitors [1].

- **In Vivo Validation:** The higher efficacy was confirmed in three-dimensional culture systems and breast cancer patient-derived xenograft (PDX) models [1].

The following diagram illustrates the PAM pathway and the comprehensive mechanism of Gedatolisib.



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Dactolisib Clinical Trial Data

The clinical profile of **Dactolisib** is primarily defined by its tolerability challenges.

- **Trial Description:** A study enrolled 54 adult patients with histologically confirmed metastatic Castration-Resistant Prostate Cancer (mCRPC) that had progressed after abiraterone treatment [3].
- **Dosing Protocol:** Patients received **Dactolisib 200 mg orally twice a day** in combination with abiraterone acetate and prednisolone [3].
- **Outcome:** The combination therapy was **discontinued** due to a "challenging safety profile and poor tolerability." The most common side effects noted were nausea, fatigue, vomiting, hyperglycemia, and hypokalemia [3].

Key Insights for Drug Development Professionals

- **Balanced Potency is Critical:** The development history of these drugs suggests that balanced, high potency across all intended targets (all PI3K isoforms and mTOR complexes) may be a key factor in achieving robust efficacy while managing adaptive resistance and toxicity [1].
- **Administration Route and Toxicity Management:** The intravenous administration of Gedatolisib (3 doses per month) is hypothesized to contribute to a lower incidence of class-associated toxicities like hyperglycemia and diarrhea compared to continuous oral dosing regimens [8]. For **Dactolisib**, the oral administration and associated toxicity profile ultimately limited its clinical viability [3].

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To cite this document: Smolecule. [Dactolisib versus Gedatolisib efficacy breast cancer models].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548367#dactolisib-versus-gedatolisib-efficacy-breast-cancer-models>]

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